molecular formula C16H14O3 B1164402 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one CAS No. 1153624-36-2

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one

Cat. No.: B1164402
CAS No.: 1153624-36-2
M. Wt: 254.28 g/mol
InChI Key:
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Description

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is a pyranone compound isolated from the hexane extract of the aerial parts of Hypericum choisianum . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one typically involves the extraction from natural sources such as Hypericum choisianum . The compound is isolated using hexane as a solvent, followed by purification processes to obtain the pure pyranone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale extraction and purification techniques similar to those used in laboratory settings can be employed to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The phenyl group in the compound can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one has several scientific research applications, including:

    Chemistry: Used as a model compound to study pyranone chemistry and its reactivity.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, although more research is needed to confirm its efficacy.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-6-phenylpyrano[2,3-c]pyran-8-one: A structurally similar compound with slight variations in the pyran ring.

    Dibenzofuran: Another compound isolated from Hypericum species with different biological activities.

Uniqueness

2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one is unique due to its specific chemical structure and the presence of both pyran and phenyl groups

Properties

IUPAC Name

2,2-dimethyl-6-phenylpyrano[2,3-c]pyran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-16(2)9-8-12-10-13(11-6-4-3-5-7-11)18-15(17)14(12)19-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEBRDXQPYEGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=O)OC(=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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